2-Cyanophenyl cyclobutyl ketone

Descripción general

Descripción

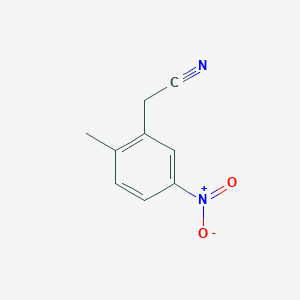

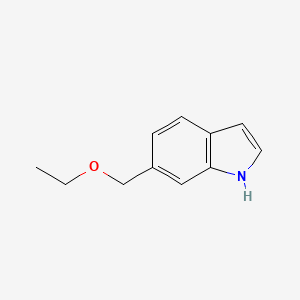

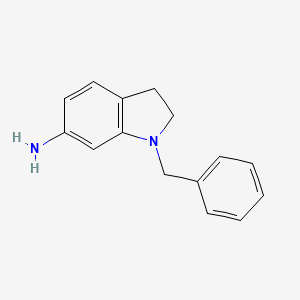

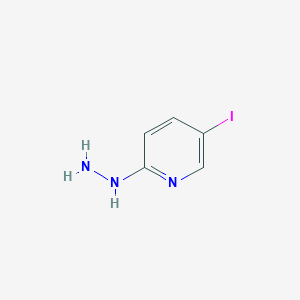

“2-Cyanophenyl cyclobutyl ketone” is a chemical compound with the CAS Number: 898790-46-0 . It has a molecular weight of 185.23 and its IUPAC name is 2-(cyclobutylcarbonyl)benzonitrile . It appears as a golden oil .

Synthesis Analysis

The synthesis of cis-γ-functionalized cyclobutyl ketones, such as 2-Cyanophenyl cyclobutyl ketone, can be achieved through a sequential C−H/C−C functionalization strategy . This involves generating a bicyclo [1.1.1]pentan-2-ol intermediate from the parent cyclobutyl ketone via an optimized Norrish-Yang procedure . This intermediate then undergoes a ligand-enabled, palladium-catalyzed C−C cleavage/functionalization to produce valuable cis-γ - (hetero)arylated, alkenylated, and alkynylated cyclobutyl aryl ketones .

Molecular Structure Analysis

The linear formula of 2-Cyanophenyl cyclobutyl ketone is C12H11NO . The Inchi Code is 1S/C12H11NO/c13-8-10-4-1-2-7-11(10)12(14)9-5-3-6-9/h1-2,4,7,9H,3,5-6H2 .

Chemical Reactions Analysis

The [2 + 2] photocycloaddition is a key reaction in the synthesis of cyclobutanes . This reaction is frequently used and involves two olefins, one of which is required to be excited by ultraviolet (UV) or visible light .

Physical And Chemical Properties Analysis

2-Cyanophenyl cyclobutyl ketone has a molecular weight of 185.23 . It appears as a golden oil .

Aplicaciones Científicas De Investigación

Application 1: C(CO)–C(alkyl) Bond Cleavage in Ketones

- Summary of the Application : The selective oxidative cleavage of the C(CO)–C bond in ketones to access esters is a highly attractive strategy for upgrading ketones . This transformation has been a challenge to realize over heterogeneous metal-free catalysts .

- Methods of Application : A series of porous and ultrathin N-doped carbon nanosheets were designed as heterogeneous metal-free catalysts. The fabricated CN-800 could efficiently catalyze the oxidative cleavage of the C(CO)–C bond in various ketones to generate the corresponding methyl esters at 130 °C without using any additional base .

- Results or Outcomes : The higher content and electron density of the graphitic-N species contributed to the excellent performance of CN-800. The high surface area, affording active sites that are more easily accessed, could also enhance the catalytic activity .

Application 2: Solid Lipid Nanoparticles

- Summary of the Application : 2-Ketones are signal molecules reported as plant growth stimulators. Solid lipid nanoparticles (SLNs) emerge as a relevant nanocarrier to develop formulations for the controlled release of 2-ketones .

Application 3: Metabolic Messengers

- Summary of the Application : Ketone bodies, including 2-ketones, are endogenously produced metabolites that become key contributors to energy metabolism in many physiological states, including fasting and starvation, the neonatal period, pregnancy, acute exercise or adherence to low-carbohydrate, high-fat diets .

- Results or Outcomes : Recent observations underscore the notion that ketone bodies provoke numerous non-canonical messenger functions beyond their roles as metabolic products and substrates that influence energy homeostasis, serving as drivers of protein post-translational modification and modulators of inflammation and oxidative stress .

Application 4: Chemical Products

Direcciones Futuras

The synthesis of 1,3-disubstituted cyclobutane building blocks, such as 2-Cyanophenyl cyclobutyl ketone, is an area of ongoing research . The development of novel methods for the diastereocontrolled synthesis of these compounds is a key focus . These compounds are emerging scaffolds in medicinal chemistry that can confer beneficial pharmacological properties to small-molecule drug candidates .

Propiedades

IUPAC Name |

2-(cyclobutanecarbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c13-8-10-4-1-2-7-11(10)12(14)9-5-3-6-9/h1-2,4,7,9H,3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCOLIJMDKKMBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642516 | |

| Record name | 2-(Cyclobutanecarbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyanophenyl cyclobutyl ketone | |

CAS RN |

898790-46-0 | |

| Record name | 2-(Cyclobutylcarbonyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Cyclobutanecarbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate](/img/structure/B1613003.png)

![2-Amino-5-[(2-bromoacryloyl)amino]benzene-1-sulfonic acid](/img/structure/B1613008.png)